molecular formula C34H24CaCl2N4O8S2 B1605702 calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 67990-35-6

calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

Cat. No.: B1605702
CAS No.: 67990-35-6
M. Wt: 791.7 g/mol
InChI Key: VAMWUMJBWMYDOF-UHFFFAOYSA-L
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Description

calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is often used as a pigment in various industrial applications due to its stability and intense coloration. The compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-aminotoluene using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-hydroxy-1-naphthalenyl to produce the azo compound. The final step involves the addition of calcium ions to form the calcium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is often subjected to purification steps such as recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy due to its intense coloration.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope. In industrial applications, its stability and color properties are leveraged to produce long-lasting pigments.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, barium salt (2:1)
  • Benzenesulfonic acid, 5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)

Uniqueness

Compared to similar compounds, calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate offers unique advantages such as:

  • Enhanced Stability : The calcium salt form provides better stability under various environmental conditions.
  • Intense Coloration : The specific structure of the compound results in a more vibrant and long-lasting color, making it ideal for use in pigments.

Properties

IUPAC Name

calcium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H13ClN2O4S.Ca/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMWUMJBWMYDOF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24CaCl2N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15958-19-7 (Parent)
Record name Calcium bis(2-chloro-5-((2-hydroxy-1-naphthyl)azo)toluene-4-sulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4070956
Record name Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67990-35-6
Record name Calcium bis(2-chloro-5-((2-hydroxy-1-naphthyl)azo)toluene-4-sulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, calcium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4070956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CALCIUM BIS(2-CHLORO-5-((2-HYDROXY-1-NAPHTHYL)AZO)TOLUENE-4-SULPHONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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